molecular formula C14H19N3O2 B8139175 Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide

Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide

Cat. No.: B8139175
M. Wt: 261.32 g/mol
InChI Key: KHACBDHSXXKJBJ-RWMBFGLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a furo[2,3-c]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Construction of the Furo[2,3-c]Pyridine Moiety: This step involves a cyclization reaction, often facilitated by a base or acid catalyst.

    Coupling of the Pyridine and Furo[2,3-c]Pyridine Units: This is achieved through a nucleophilic substitution reaction, where the pyridine unit is attached to the furo[2,3-c]pyridine moiety.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Rel-(3As,4R,7As)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-4-Carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3aS,4R,7aS)-N-(pyridin-3-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(17-7-10-2-1-4-15-6-10)12-8-16-9-13-11(12)3-5-19-13/h1-2,4,6,11-13,16H,3,5,7-9H2,(H,17,18)/t11-,12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACBDHSXXKJBJ-RWMBFGLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CNC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CNC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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